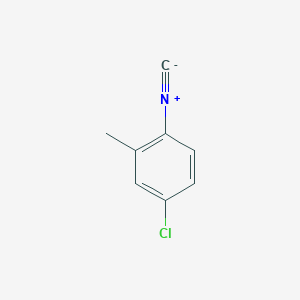

4-Chloro-2-methylphenyl isocyanide

Description

Overview of Isocyanides in Modern Organic Synthesis and Materials Science

Isocyanides, characterized by the R-N≡C functional group, have been known since the 19th century but have seen a surge in application in recent decades. encyclopedia.pub These compounds are noted for the dual electronic nature of the isocyanide carbon, which exhibits both nucleophilic and electrophilic character. nih.gov This unique reactivity makes them exceptionally versatile building blocks in organic synthesis. researchgate.net

A major area of application is in multicomponent reactions (MCRs), which are one-pot processes combining three or more reactants to form a single, complex product. nih.govfrontiersin.org MCRs are highly valued for their efficiency and atom economy, rapidly generating molecular diversity. researchgate.net Isocyanides are key components in some of the most famous MCRs, including:

The Passerini Reaction: A three-component reaction involving an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to produce α-acyloxy amides. wikipedia.orgrsc.org This reaction was the first isocyanide-based MCR to be discovered. nih.gov

The Ugi Reaction: A four-component reaction that combines an isocyanide, a carboxylic acid, an amine, and a carbonyl compound to yield α-acylamino amides. organic-chemistry.orgwikipedia.org The Ugi reaction is renowned for its ability to create a vast array of "drug-like" molecules from a small set of starting materials, making it invaluable in medicinal chemistry and combinatorial library synthesis. researchgate.netwikipedia.orgnumberanalytics.com

In materials science, isocyanides are prized as ligands in coordination chemistry. ontosight.ai They are isoelectronic with carbon monoxide (CO) but are often stronger σ-donors and weaker π-acceptors, allowing for the synthesis of a wide range of transition metal complexes with unique electronic and photoluminescent properties. wikipedia.orgrsc.org These complexes have applications in catalysis, the stabilization of metal nanoparticles, and the development of molecular electronics. acs.org The ability to easily modify the R-group of the isocyanide allows for precise tuning of the properties of the resulting metal complex. rsc.org

| Reaction Name | Components | Product |

| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Amide |

| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid, Amine | α-Acylamino Amide |

Significance of Aryl Isocyanides in Advanced Chemical Methodologies

Aryl isocyanides, such as 4-Chloro-2-methylphenyl isocyanide, are a subclass where the isocyano group is attached to an aromatic ring. The electronic properties of the aromatic system have a profound effect on the reactivity of the isocyanide. Electron-donating or electron-withdrawing substituents on the aryl ring can modulate the nucleophilicity and electrophilicity of the isocyanide carbon.

This tunability makes aryl isocyanides particularly significant in advanced synthetic methods. For instance, they are effective ligands in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The electronic nature of the aryl isocyanide can influence the catalytic cycle, affecting reaction rates and selectivity.

Furthermore, aryl isocyanides are crucial starting materials for the synthesis of various nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. nih.gov The reaction of an aryl isocyanide in an Ugi or Passerini reaction, followed by a subsequent cyclization step, is a powerful strategy for building complex molecular architectures. For example, variants like the Ugi-Smiles and Passerini-Smiles reactions utilize phenolic compounds to generate N-arylated products. encyclopedia.puborganic-chemistry.org The substituents on the aryl isocyanide, like the chloro and methyl groups in this compound, play a critical role in directing these complex transformations and determining the properties of the final products.

| Property | Description | Significance in Aryl Isocyanides |

| Electronic Nature | Possesses both nucleophilic (HOMO) and electrophilic (LUMO) character at the terminal carbon. nih.gov | The aromatic ring and its substituents (e.g., -Cl, -CH₃) modulate the electron density, allowing for fine-tuning of reactivity. |

| Coordination Chemistry | Acts as a ligand, forming stable complexes with transition metals. ontosight.aiwikipedia.org | Aryl isocyanides are used to create catalysts and functional materials with specific electronic or photophysical properties. rsc.orgacs.org |

| Spectroscopy (IR) | Strong ν(N≡C) stretching vibration typically observed in the 2165–2110 cm⁻¹ range. | The exact frequency is sensitive to the electronic effects of the aryl substituents, providing a diagnostic tool. |

| Reactivity | Undergoes α-addition reactions and participates in multicomponent reactions (MCRs). nih.govacs.org | Serves as a versatile C1 building block for the efficient synthesis of complex amides and heterocycles. researchgate.netfrontiersin.org |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-isocyano-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUALJWHMLJTFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572855 | |

| Record name | 4-Chloro-1-isocyano-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60515-59-5 | |

| Record name | 4-Chloro-1-isocyano-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Methylphenyl Isocyanide and Its Precursors

Classical and Established Synthetic Routes to Aryl Isocyanides

The synthesis of aryl isocyanides, including 4-chloro-2-methylphenyl isocyanide, has historically relied on two primary methods: the Hofmann isonitrile synthesis starting from the corresponding primary amine and the dehydration of N-arylformamides.

Hofmann Isonitrile Synthesis from Corresponding Amines

The Hofmann isonitrile synthesis, also known as the carbylamine reaction, is a long-established method for the preparation of isocyanides from primary amines. The reaction involves the treatment of a primary amine with chloroform and a strong base, typically potassium hydroxide. The precursor for the synthesis of this compound via this route is 4-chloro-2-methylaniline.

The reaction proceeds through the formation of dichlorocarbene (:CCl₂) as a reactive intermediate. The dichlorocarbene is generated in situ by the alpha-elimination of hydrogen chloride from chloroform upon treatment with a strong base. The primary amine then reacts with the dichlorocarbene, and subsequent elimination of two molecules of hydrochloric acid yields the isocyanide. A phase-transfer catalyst, such as benzyltriethylammonium chloride, can be employed to facilitate the reaction between the aqueous base and the organic-soluble reactants.

Table 1: Reaction Scheme for Hofmann Isonitrile Synthesis

| Reactant 1 | Reactant 2 | Reagents | Product |

| 4-Chloro-2-methylaniline | Chloroform | Potassium Hydroxide | This compound |

| KOH |

While effective, this method's utility can be limited by the use of the highly odorous and toxic chloroform and the often-strong reaction conditions.

Dehydration Protocols of Formylamines (N-Arylformamides)

A more common and generally higher-yielding method for the synthesis of aryl isocyanides is the dehydration of the corresponding N-arylformamides. For the synthesis of this compound, the required precursor is N-(4-chloro-2-methylphenyl)formamide. This precursor is typically prepared by the formylation of 4-chloro-2-methylaniline.

The dehydration of the formamide to the isocyanide can be achieved using a variety of dehydrating agents. Among the most effective and widely used are phosphorus oxychloride (POCl₃) and p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine or pyridine.

Using Phosphorus Oxychloride: Phosphorus oxychloride is a powerful dehydrating agent that reacts with the formamide to form a reactive intermediate, which then eliminates to give the isocyanide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures.

Using p-Toluenesulfonyl Chloride: p-Toluenesulfonyl chloride in the presence of a tertiary amine base is another effective system for the dehydration of formamides. This method is often preferred due to the milder reaction conditions compared to those involving phosphorus oxychloride.

Table 2: Dehydration of N-(4-chloro-2-methylphenyl)formamide

| Precursor | Dehydrating Agent | Base | Product |

| N-(4-chloro-2-methylphenyl)formamide | Phosphorus oxychloride (POCl₃) | Triethylamine | This compound |

| N-(4-chloro-2-methylphenyl)formamide | p-Toluenesulfonyl chloride (TsCl) | Pyridine | This compound |

| POCl₃ or TsCl | Et₃N or Pyridine |

Strategies for Derivatization of this compound

The isocyanide functional group is a versatile moiety that can undergo a variety of chemical transformations, allowing for the derivatization of this compound into other valuable compounds.

Functional Group Interconversions from the Isocyanide Moiety

The unique electronic structure of the isocyanide group allows it to react with a range of reagents to form different functional groups.

Reduction to Secondary Amines: Isocyanides can be reduced to the corresponding N-methyl secondary amines. This transformation can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. In the case of this compound, reduction would yield N-methyl-4-chloro-2-methylaniline.

Oxidation to Isocyanates: The oxidation of isocyanides provides a route to isocyanates. Reagents such as mercury(II) oxide or ozone can effect this transformation. Oxidation of this compound would produce 4-chloro-2-methylphenyl isocyanate.

[4+1] Cycloadditions to form Heterocycles: Isocyanides can participate in [4+1] cycloaddition reactions with various conjugated systems to form five-membered heterocycles. For instance, reaction with hydrazoic acid (HN₃) can lead to the formation of tetrazoles.

Conversion to Carbodiimides: Aryl isocyanides can be converted to carbodiimides through various methods, including palladium-catalyzed reactions with aryl azides.

Table 3: Functional Group Interconversions of this compound

| Product Functional Group | Reagents |

| Secondary Amine (N-methyl) | LiAlH₄ or H₂/Catalyst |

| Isocyanate | HgO or O₃ |

| Tetrazole | HN₃ |

| Carbodiimide | Ar-N₃, Pd catalyst |

Preparation of Isoselenocyanates via Elemental Selenium Addition

A notable derivatization of aryl isocyanides is their reaction with elemental selenium to form isoselenocyanates. This reaction provides a direct method for the introduction of selenium into the molecule. The synthesis of 4-chloro-2-methylphenyl isoselenocyanate has been reported via this methodology.

The reaction involves the direct addition of finely powdered black selenium to the isocyanide in a suitable organic solvent. The reaction can be facilitated by phase-transfer catalysis, for instance, using an aqueous/organic biphasic system with a strong base and a quaternary ammonium salt like Aliquat 336. This method allows for an efficient and reproducible synthesis of the target isoselenocyanate.

Table 4: Synthesis of 4-Chloro-2-methylphenyl Isoselenocyanate

| Reactant 1 | Reactant 2 | Reaction Conditions | Product |

| This compound | Elemental Selenium (Se) | Phase-transfer catalysis | 4-Chloro-2-methylphenyl isoselenocyanate |

| Se | 50% aq. NaOH, CH₂Cl₂, Aliquat 336 |

Reactivity and Mechanistic Investigations of 4 Chloro 2 Methylphenyl Isocyanide

Intrinsic Reactivity Profile of the Isocyanide Carbon Center

The isocyanide functional group (-N≡C) is characterized by a unique electronic structure that imparts a rich and versatile reactivity to the terminal carbon atom. This carbon center is central to the diverse chemical transformations that isocyanides undergo, including the multicomponent reactions discussed in this article.

Dual Electrophilic and Nucleophilic Character

The carbon atom of the isocyanide group in 4-chloro-2-methylphenyl isocyanide exhibits a pronounced ambiphilic nature, meaning it can act as both a nucleophile and an electrophile. This duality is a consequence of its electronic structure: it possesses a lone pair of electrons, making it nucleophilic, while the carbon atom is also formally electron-deficient, rendering it susceptible to nucleophilic attack. This dual character is fundamental to its participation in a wide array of chemical reactions.

In the context of multicomponent reactions, the initial step often involves the nucleophilic attack of the isocyanide carbon onto an electrophilic species, such as a protonated imine or a carbonyl carbon. Conversely, it can be attacked by nucleophiles, particularly after activation by an electrophile.

Role as a Carbene-Like Intermediate

The terminal carbon of an isocyanide can be described as a "masked" or latent carbene. This carbene-like character arises from the electronic structure of the isocyanide group, which can be represented by resonance structures that highlight the divalent nature of the carbon atom. This characteristic allows isocyanides to undergo reactions that are typical of carbenes, such as insertions and cycloadditions. While not always explicitly invoked in the mechanisms of Passerini and Ugi reactions, this underlying carbene-like reactivity contributes to the high reactivity of the isocyanide carbon and its ability to engage with both electrophiles and nucleophiles in a concerted or stepwise manner.

Multicomponent Reaction (MCR) Pathways Involving Isocyanides

Multicomponent reactions are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials. Isocyanides, including this compound, are key components in some of the most important MCRs, such as the Passerini and Ugi reactions. These reactions are powerful tools for the synthesis of complex molecules, including peptidomimetics and heterocyclic scaffolds. beilstein-journals.orgrug.nlmdpi.com

Passerini-Type Reactions and α-Adduct Formation

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgresearchgate.netorganicreactions.orgorganic-chemistry.org For this compound, this reaction would proceed through the formation of a key α-adduct intermediate.

The mechanism of the Passerini reaction can proceed through two primary pathways, depending on the reaction conditions:

Concerted Pathway: In non-polar solvents, the reaction is believed to occur via a concerted, non-ionic mechanism. The carboxylic acid, carbonyl compound, and this compound are thought to form a cyclic transition state, leading directly to the α-adduct.

Ionic Pathway: In polar solvents, the reaction may proceed through an ionic mechanism. This pathway involves the initial protonation of the carbonyl group by the carboxylic acid, followed by the nucleophilic attack of the isocyanide on the activated carbonyl carbon to form a nitrilium ion intermediate. Subsequent attack by the carboxylate anion on the nitrilium ion generates the α-adduct.

The resulting α-adduct is an O-acyl isoimide, which then undergoes an intramolecular acyl transfer (a Mumm-type rearrangement) to furnish the final stable α-acyloxy amide product. The general versatility of the Passerini reaction allows for a broad substrate scope, and it is a valuable tool for generating libraries of complex molecules. wikipedia.orgbroadinstitute.orgmdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| Carboxylic Acid | Aldehyde/Ketone | This compound | α-Acyloxy amide |

Ugi-Type Reactions and Nitrilium Ion Intermediates

The Ugi reaction is a four-component reaction that involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, leading to the formation of a bis-amide. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of combinatorial chemistry and is widely used for the synthesis of peptidomimetics. nih.govresearchgate.net

The mechanism of the Ugi reaction involving this compound is initiated by the condensation of the amine and the carbonyl compound to form an imine (or iminium ion after protonation). The key step is the nucleophilic attack of the isocyanide carbon on the iminium ion, which generates a highly reactive nitrilium ion intermediate . acs.org This intermediate is then trapped by the carboxylate anion.

The formation and subsequent trapping of the nitrilium ion are central to the Ugi reaction and a wide range of related isocyanide-based multicomponent reactions. The versatility of the Ugi reaction stems from the ability to vary all four components, leading to a vast diversity of potential products. acs.org

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Key Intermediate | Product Type |

| Amine | Aldehyde/Ketone | Carboxylic Acid | This compound | Nitrilium ion | Bis-amide |

Mechanistic Insights into Mumm Rearrangements in Ugi Chemistry

The final step in the canonical Ugi reaction mechanism is the Mumm rearrangement . wikipedia.org After the nitrilium ion is trapped by the carboxylate anion, an intermediate α-adduct, similar to that in the Passerini reaction, is formed. This intermediate, an O-acyl isoimide, is generally unstable and readily undergoes an intramolecular broadinstitute.orgnih.gov-acyl transfer from the oxygen atom to the nitrogen atom.

This irreversible rearrangement is thermodynamically driven by the formation of the more stable amide bond. The Mumm rearrangement is a crucial step that funnels the reaction towards the final bis-amide product and is often considered the driving force for the entire Ugi reaction sequence. The efficiency of this rearrangement ensures high yields and the clean formation of the desired product.

Advanced Reaction Types and Transformations

Nucleophilic Attack and Electrophilic Trapping in Metalated Isocyanide Chemistry

The isocyanide carbon in aryl isocyanides, when coordinated to a metal center, becomes highly susceptible to nucleophilic attack. This reactivity is a cornerstone of isocyanide chemistry, leading to the formation of a diverse array of carbene complexes. Protic nucleophiles such as water, alcohols, and primary amines readily add to the electrophilic isocyanide carbon.

For instance, in platinum(II) complexes, a coordinated isocyanide ligand is readily attacked by water, leading to hydrolysis to form carbon monoxide and the corresponding amine. Similarly, reaction with alcohols yields alkoxyaminocarbene complexes, while primary amines afford diaminocarbene complexes. The reactivity of the coordinated isocyanide is significantly influenced by the nature of the other ligands present in the complex. For example, a highly basic cis-ligand can assist the nucleophilic attack by forming a hydrogen bond with the incoming protic nucleophile, thereby enhancing the reaction rate rsc.org.

While specific studies on the metalated form of this compound are not extensively detailed in the literature, the general principles of nucleophilic attack on coordinated isocyanides are expected to apply. The electron-withdrawing nature of the chloro substituent on the phenyl ring would likely enhance the electrophilicity of the isocyanide carbon, potentially increasing its susceptibility to nucleophilic attack compared to unsubstituted phenyl isocyanide.

Following the initial nucleophilic attack on the metal-activated isocyanide, the resulting metallated intermediate can be trapped by a variety of electrophiles. This sequential nucleophilic attack and electrophilic trapping strategy allows for the construction of complex molecular architectures from simple isocyanide precursors.

Carbene Transfer Reactivity and Ketenimine Formation

Carbene transfer reactions to isocyanides represent a powerful method for the synthesis of ketenimines, which are valuable intermediates in organic synthesis. These reactions are often catalyzed by transition metals, with iron-based catalysts emerging as a cost-effective and benign alternative to noble metals.

In a study investigating iron-catalyzed carbene transfer from diazo compounds, various isocyanides were shown to efficiently form ketenimines. These ketenimines can then be trapped in situ with bisnucleophiles to generate a range of densely functionalized heterocycles core.ac.uk. While this particular study did not include this compound, it did demonstrate the reactivity of a constitutional isomer, 2-chloro-6-methylphenyl isocyanide, in ketenimine formation catalyzed by a high-valent cobalt carbene complex core.ac.ukacs.orgresearchgate.net.

The general mechanism for metal-catalyzed carbene transfer to isocyanides is proposed to involve the formation of a metal-carbene intermediate. The isocyanide then inserts into the metal-carbene bond to form a metal-ketenimine complex, from which the free ketenimine is subsequently released.

Recent advancements have also explored metal-free conditions for ketenimine synthesis. For example, the reaction of alkyl α-(aryl/heteroaryl)-α-diazoacetates with alkyl isocyanides can be induced by blue light irradiation at room temperature without the need for a photocatalyst, affording ketenimines in moderate to good yields researchgate.net. Density functional theory (DFT) calculations suggest that both singlet and triplet aryl(alkoxycarbonyl)carbenes can react with isocyanides, with the singlet carbene leading to the smooth formation of ketenimines researchgate.net.

The following table summarizes the yields of ketenimine formation from the reaction of various diazo compounds and isocyanides under blue light irradiation, illustrating the scope of this transformation.

| Diazo Compound | Isocyanide | Product | Yield (%) |

| Methyl (4-nitrophenyl)diazoacetate | t-butyl isocyanide | Methyl 3-(tert-butylimino)-2-(4-nitrophenyl)acrylate | 12 |

| Methyl phenyldiazoacetate | t-butyl isocyanide | Methyl 3-(tert-butylimino)-2-phenylacrylate | 45 |

| Methyl (4-chlorophenyl)diazoacetate | t-butyl isocyanide | Methyl 3-(tert-butylimino)-2-(4-chlorophenyl)acrylate | 40 |

Data sourced from a study on blue light-promoted cross-coupling of α-diazo esters with isocyanides researchgate.net.

Visible-Light Photocatalytic Oxidative Functionalization Reactions

Aromatic isocyanides have been shown to act as visible-light photocatalysts in the α-amino C(sp3)–H functionalization of aromatic tertiary amines. This reactivity allows for the three-component cross-dehydrogenative coupling of aromatic tertiary amines, isocyanides, and water to produce amide products under mild conditions and in high yields nih.gov.

The proposed mechanism for this transformation when using aromatic isocyanides involves direct photoexcitation of the isocyanide. In contrast, aliphatic isocyanides can form a photoactive electron-donor-acceptor (EDA) complex with aromatic amines. The use of a catalytic amount of an aromatic isocyanide can also promote the oxidative coupling of N-phenyl-1,2,3,4-tetrahydroisoquinoline with various (pro)nucleophiles, highlighting the potential of this class of compounds as tunable organic visible-light photocatalysts nih.gov.

While specific examples involving this compound are not provided in the cited literature, the general reactivity of aromatic isocyanides in these photocatalytic reactions is well-established. The electronic properties of the substituents on the aromatic ring of the isocyanide can influence the efficiency of the photocatalytic process.

The table below presents the yields of amide products from the three-component coupling of N,N-dimethylaniline, various aromatic isocyanides, and water under visible light irradiation.

| Isocyanide | Product | Yield (%) |

| 4-isocyanobiphenyl | N-([1,1'-biphenyl]-4-yl)-2-(dimethylamino)acetamide | 91 |

| 4-chlorophenyl isocyanide | N-(4-chlorophenyl)-2-(dimethylamino)acetamide | 76 |

Data extracted from a study on the visible-light photocatalytic activity of isocyanides nih.gov.

Coordination Chemistry of 4 Chloro 2 Methylphenyl Isocyanide As a Ligand

Principles of Metal-Isocyanide Bonding Interactions

The interaction between a transition metal and an isocyanide ligand, such as 4-chloro-2-methylphenyl isocyanide, is primarily understood through the synergistic interplay of sigma (σ) donation and pi (π) back-donation.

Consideration of Nitrogen- and Bimetallic Coordination Modes

While less common than carbon-centric coordination, other bonding modes for isocyanide ligands have been observed. Nitrogen-centric coordination, where the nitrogen atom of the isocyanide acts as the donor, is rare but has been considered in theoretical studies. More prevalent is the bridging coordination mode, where the isocyanide ligand bonds to two metal centers simultaneously. savemyexams.com In such bimetallic complexes, the isocyanide ligand typically spans the metal-metal bond, with the carbon atom donating to one metal and the π-system of the C≡N bond interacting with the second metal center. This bridging mode often results in a bent M-C-N-M' arrangement. savemyexams.com

Electronic Properties and Ligand Field Effects

The electronic character of an isocyanide ligand is a crucial determinant of the properties of its metal complexes. This character is defined by the balance between its ability to donate electron density (σ-donation) and accept electron density (π-acceptance).

Influence of Aromatic Substitution on Electronic Behavior of the Isocyanide Ligand

The electronic properties of an aryl isocyanide can be finely tuned by the introduction of substituents on the aromatic ring. For this compound, the presence of both a chloro and a methyl group will have distinct and somewhat opposing effects on the electronic behavior of the ligand.

The 4-chloro substituent , being an electron-withdrawing group through its inductive effect, is expected to decrease the electron density on the phenyl ring. This would, in turn, reduce the σ-donating ability of the isocyanide ligand. A decrease in σ-donation strength would generally lead to a weaker metal-ligand bond. Concurrently, the electron-withdrawing nature of the chloro group would lower the energy of the π* orbitals of the isocyanide, making it a better π-acceptor.

Conversely, the 2-methyl substituent is an electron-donating group through an inductive effect. This would increase the electron density on the phenyl ring, thereby enhancing the σ-donating capability of the isocyanide ligand. A stronger σ-donation would contribute to a more stable metal-ligand bond. The electron-donating methyl group would also raise the energy of the π* orbitals, making the ligand a weaker π-acceptor.

Synthesis and Characterization of Transition Metal Complexes

While no specific transition metal complexes of this compound have been reported in the literature, their synthesis would be expected to follow established routes for other aryl isocyanide complexes. A common method involves the reaction of a metal precursor, such as a metal halide or carbonyl, with the isocyanide ligand in a suitable solvent. The stoichiometry of the reaction would determine the number of isocyanide ligands coordinated to the metal center.

Characterization of such hypothetical complexes would rely on standard spectroscopic techniques.

Infrared (IR) Spectroscopy: The C≡N stretching frequency (ν(C≡N)) in the IR spectrum is a powerful diagnostic tool for studying metal-isocyanide complexes. savemyexams.com The position of this band is sensitive to the electronic environment of the isocyanide ligand. Upon coordination to a metal, the ν(C≡N) band typically shifts. An increase in the stretching frequency compared to the free ligand is indicative of a dominant σ-donating interaction, while a decrease suggests significant π-back-donation. savemyexams.com For a hypothetical complex of this compound, the position of this band would provide insight into the balance of its σ-donating and π-accepting properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be invaluable for characterizing the organic framework of the ligand and confirming its coordination to the metal. The chemical shifts of the aromatic protons and carbons, as well as the methyl group protons and carbon, would be expected to change upon complexation. The ¹³C NMR spectrum would be particularly useful for observing the resonance of the isocyanide carbon, which is highly sensitive to the nature of the metal-ligand bond.

Hypothetical Spectroscopic Data for a Transition Metal Complex of this compound

To illustrate the expected spectroscopic changes upon complexation, a hypothetical data table is presented below for a generic mononuclear transition metal complex, [M(CNC₆H₃-4-Cl-2-Me)ₓLᵧ].

| Spectroscopic Technique | Free Ligand (Hypothetical) | Coordinated Ligand (Hypothetical) | Expected Change |

| IR Spectroscopy | |||

| ν(C≡N) (cm⁻¹) | ~2120 | 2100 - 2200 | Shift dependent on metal and back-bonding |

| ¹H NMR Spectroscopy | |||

| Aromatic-H (ppm) | 7.0 - 7.5 | Shifted upfield or downfield | Change in electronic environment |

| Methyl-H (ppm) | ~2.3 | Shifted upfield or downfield | Change in electronic environment |

| ¹³C NMR Spectroscopy | |||

| Isocyanide-C (ppm) | ~160 | Shifted upfield or downfield | Significant change upon coordination |

| Aromatic-C (ppm) | 120 - 140 | Shifted upfield or downfield | Change in electronic environment |

| Methyl-C (ppm) | ~18 | Shifted upfield or downfield | Change in electronic environment |

Note: The values in this table are hypothetical and are intended to illustrate the expected trends in spectroscopic data upon coordination of the this compound ligand.

Cobalt-Isocyanide Complexes and Stoichiometric Reactivity

While the coordination chemistry of isocyanides with cobalt is known, specific research detailing the stoichiometric reactivity of cobalt complexes featuring the this compound ligand is not extensively documented in the reviewed literature. However, the broader field of cobalt-catalyzed reactions involving related isocyanate compounds provides some insights into the potential reactivity patterns. For instance, cobalt catalysts are employed in the asymmetric reductive coupling of isocyanates with alkyl halides to synthesize sterically hindered chiral amides. acs.org Mechanistic studies in these systems suggest the involvement of radical pathways and the formation of cobalt-complex intermediates. acs.org Stoichiometric experiments with well-defined Co(II) complexes have been used to probe the activity of different cobalt species in these catalytic cycles. acs.org While these findings pertain to isocyanates, they highlight the rich and complex reactivity that cobalt centers can promote, suggesting a fertile ground for future investigations into the stoichiometric reactions of their isocyanide analogues like this compound.

Nickel-Isocyanide Complexes in Catalytic Systems

Nickel-isocyanide complexes have emerged as significant players in the realm of catalysis. The ability of nickel to access various oxidation states, particularly the paramagnetic Ni(I) and Ni(III) states, makes it a versatile catalyst for cross-coupling reactions. Isocyanides, as strong σ-donating ligands, are effective at stabilizing these reactive nickel intermediates.

Recent research has highlighted the development of thermally stable and catalytically competent dinuclear Ni(I)-isocyanide complexes that serve as valuable pre-catalysts. chemrxiv.org These complexes, supported by commercially available isocyanides, offer a solution to the challenge of accessing well-defined Ni(I) sources with labile ancillary ligands. chemrxiv.org Two main classes of these stable Ni(I) isocyanide compounds have been developed: coordinatively saturated homoleptic complexes and coordinatively unsaturated Ni(I)-halide complexes. chemrxiv.org These compounds have demonstrated high efficiency in a range of cross-coupling reactions, including Kumada, Suzuki-Miyaura, and Buchwald-Hartwig couplings. chemrxiv.org

The utility of simple isocyanide ligands as spectator ligands in these catalytic cycles is a key area of investigation. chemrxiv.org Spectroscopic and mechanistic studies are underway to fully understand their role and to unlock new reaction discoveries. chemrxiv.org The ability of these nickel-isocyanide systems to achieve selective functionalization, such as the bromide-selective cross-coupling of polyhalogenated arenes, underscores their potential in complex molecule synthesis. chemrxiv.org Although specific studies focusing on this compound within these catalytic systems are not detailed, the general principles derived from related isocyanide ligands suggest its potential utility in developing novel nickel-based catalysts.

| Catalytic Application | Nickel-Isocyanide Complex Type | Key Features |

| Kumada Coupling | Dinuclear Ni(I)-isocyanide | Efficient catalysis, thermally stable pre-catalyst. chemrxiv.org |

| Suzuki-Miyaura Coupling | Dinuclear Ni(I)-isocyanide | High catalytic activity, broad substrate scope. chemrxiv.org |

| Buchwald-Hartwig Amination | Dinuclear Ni(I)-isocyanide | Effective for C-N bond formation. chemrxiv.org |

| Selective C-Br Functionalization | Mononuclear/Dinuclear Ni(I)-halide | High selectivity for bromide over other halogens. chemrxiv.org |

Table 1: Illustrative Catalytic Applications of Nickel-Isocyanide Complexes

Gold(I)-Isocyanide Architectures and Polymetallic Systems

The coordination chemistry of gold(I) with isocyanide ligands is a vibrant area of research, driven by the interesting structural motifs and photophysical properties of the resulting complexes. Gold(I) centers, with their d¹⁰ electron configuration, typically form linear two-coordinate complexes, although higher coordination numbers are known. mdpi.com Isocyanide ligands, including aryl isocyanides, readily react with gold(I) precursors to form stable complexes.

A key feature of gold(I)-isocyanide chemistry is the prevalence of aurophilic interactions, which are weak relativistic attractions between gold centers. These interactions play a crucial role in the self-assembly of gold(I) complexes in the solid state, leading to the formation of dimers, chains, and more complex polymetallic architectures. mdpi.com These supramolecular structures can significantly influence the photophysical properties of the materials, such as their luminescence. mdpi.com

While research specifically on this compound is limited, studies on analogous aryl isocyanide gold(I) complexes provide a framework for understanding its expected behavior. For example, the reaction of chloro(2,6-dimethylphenyl isocyanide)gold(I) with silver salts and other ligands leads to the formation of cationic three-coordinate gold(I) complexes that exhibit aurophilic interactions in the solid state. mdpi.com The synthesis of a series of gold(I) monoisocyanide complexes of the type [AuCl(CNR)] with halo-substituted phenyl isocyanides has also been reported, where R is a halogenated phenyl group. researchgate.net

| Gold(I)-Isocyanide System | Structural Features | Key Properties/Interactions |

| Cationic Three-Coordinate Au(I) Complexes | Distorted T-shape geometry | Aurophilic Au···Au interactions, supramolecular dimerization. mdpi.com |

| Neutral Linear Au(I) Complexes | Linear geometry | Potential for tunable photophysical properties in the solid state. mdpi.com |

| Gold-Carboranyl Complexes | Linear Au-C bond | Long-lived deep-blue phosphorescence. nih.gov |

| Bimetallic Gold-Gallium Clusters | Au-Ga rings and chains | Novel structural motifs in gold cluster chemistry. nih.gov |

Table 2: Examples of Gold(I)-Isocyanide Architectures

Spectroscopic and Computational Elucidation of 4 Chloro 2 Methylphenyl Isocyanide

Vibrational Spectroscopy Analysis

The IR spectrum of 4-Chloro-2-methylphenyl isocyanide is expected to be dominated by a very strong and characteristic absorption band for the isocyanide functional group.

Isocyanide Group Vibration: The most prominent feature in the IR spectrum is the stretching vibration of the isocyanide group (ν(N≡C)). For aryl isocyanides, this band typically appears in the range of 2130-2110 cm⁻¹. It is an intense and sharp absorption, making it a key diagnostic peak.

Aromatic Ring Vibrations: The spectrum will also display several bands corresponding to the vibrations of the substituted benzene (B151609) ring.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.

C-C Stretching: Aromatic ring C-C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane C-H bending vibrations will give rise to absorptions in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The pattern of the out-of-plane bending bands is characteristic of the substitution pattern on the benzene ring.

Substituent Vibrations:

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a strong absorption in the low-wavenumber region, typically between 760-505 cm⁻¹. researchgate.net

C-CH₃ Stretching: The stretching of the bond between the aromatic ring and the methyl group (C-CH₃) is anticipated to be around 1200 cm⁻¹. ias.ac.in

Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | |

| Isocyanide N≡C Stretch | 2130 - 2110 | Strong, Sharp | Diagnostic peak for the isocyanide group. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable | Multiple bands expected. |

| C-CH₃ Stretch | ~1200 | Medium | ias.ac.in |

| C-H In-plane Bend | 1300 - 1000 | Medium | |

| C-H Out-of-plane Bend | 900 - 675 | Strong | Pattern depends on 1,2,4-trisubstitution. |

Raman spectroscopy provides complementary information to IR spectroscopy. The isocyanide stretch is also a prominent feature in the Raman spectrum.

Isocyanide Group Vibration: The N≡C stretching mode gives rise to a strong and highly characteristic band in the Raman spectrum, typically in the same region as the IR absorption (2130-2110 cm⁻¹). Studies on the related molecule 4-chlorophenyl isocyanide adsorbed on metal surfaces have focused on this "finger-print" frequency shift to understand molecule-surface interactions. rsc.orgresearchgate.net

Aromatic Ring Modes: The symmetric "ring breathing" vibration of the benzene ring, which involves a uniform expansion and contraction of the ring, usually produces a very strong and sharp band in the Raman spectrum around 1000 cm⁻¹. Other C-C stretching and C-H bending modes are also Raman active.

Substituent Vibrations: The C-Cl and C-CH₃ stretching vibrations are also expected to be observable in the Raman spectrum.

Table 2: Predicted Raman Active Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | |

| Isocyanide N≡C Stretch | 2130 - 2110 | Strong | Key diagnostic Raman band. rsc.orgresearchgate.net |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | |

| Ring Breathing Mode | ~1000 | Strong, Sharp | Characteristic of the phenyl ring. |

A complete and unambiguous assignment of all observed vibrational bands requires a Normal Coordinate Analysis (NCA). This computational method relates the vibrational frequencies to the molecular geometry and force constants of the interatomic bonds.

For complex, low-symmetry molecules like this compound, many vibrational modes are not "pure" but result from the coupling of several types of vibrations (e.g., a mix of C-C stretching and C-H bending). NCA, often performed using Density Functional Theory (DFT) calculations, helps to dissect these complex modes by calculating the Potential Energy Distribution (PED). The PED indicates the percentage contribution of each internal coordinate (like a specific bond stretch or angle bend) to a given normal mode of vibration.

While a specific NCA for this compound is not available, studies on the analogous isocyanate compounds have shown that several normal modes are coupled. researchgate.net A similar analysis would be essential for a definitive assignment of the vibrational spectra of the isocyanide title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and environment of hydrogen atoms. For this compound, the following signals are expected:

Aromatic Protons: There are three protons on the aromatic ring. Due to their different environments relative to the three substituents, they will appear as three distinct signals in the aromatic region (typically δ 7.0-7.5 ppm). The precise chemical shifts and coupling patterns (doublets, doublet of doublets) would depend on the electronic effects of the substituents and their positions relative to each other.

Methyl Protons: The methyl (CH₃) group attached to the ring will appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is expected in the range of δ 2.2-2.5 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic H's (3H) | 7.0 - 7.5 | m (multiplet) | Three distinct signals expected, showing doublet and dd splitting. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their electronic environment. The molecule has 8 carbon atoms, and they are all expected to be in unique environments, thus giving rise to 8 distinct signals.

Isocyanide Carbon: The carbon of the isocyanide (N≡C) group is characteristically found in the δ 155-170 ppm region. nih.gov

Aromatic Carbons: Six signals are expected for the six aromatic carbons. The carbons directly bonded to the substituents (C-Cl, C-CH₃, C-NC) will have their chemical shifts significantly influenced by them. The C-Cl carbon is expected around δ 130-135 ppm, while the C-CH₃ and C-NC carbons would also have characteristic shifts. The remaining three C-H carbons will appear in the typical aromatic region of δ 120-140 ppm.

Methyl Carbon: The methyl carbon (CH₃) will appear as a single peak in the upfield region of the spectrum, typically around δ 20-22 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| N≡C | 155 - 170 | Diagnostic peak for the isocyanide carbon. nih.gov |

| C -NC | 120 - 130 | Aromatic carbon attached to the isocyanide group. |

| C -Cl | 130 - 135 | Aromatic carbon attached to chlorine. |

| Aromatic C -H's | 120 - 140 | Three distinct signals for the CH carbons. |

| C -CH₃ | 135 - 140 | Aromatic carbon attached to the methyl group. |

| C H₃ | 20 - 22 | Methyl group carbon. |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the bond connecting the isocyanide group to the phenyl ring can lead to different conformers.

Computational studies on the closely related molecule, 4-chloro-2-methylphenyl isocyanate, have identified two stable conformers: a cis form and a trans form, defined by the relative positions of the functional group (-NCO) and the adjacent methyl group (-CH₃). researchgate.net These studies showed that the trans conformer is slightly lower in energy than the cis form, by less than a kilocalorie per mole. researchgate.net

It is highly probable that a similar conformational landscape exists for this compound. The isocyanide group (-N≡C) is linear, but its orientation relative to the methyl group would define two distinct conformers. The energy barrier to rotation between these forms is expected to be low, meaning that in solution at room temperature, the molecule would likely exist as a dynamic equilibrium of both conformers. In the solid state, the molecule would be locked into a single, lowest-energy conformation. Advanced NMR techniques, such as variable-temperature NMR, could potentially be used to study this conformational dynamic in solution.

Mass Spectrometric Analysis for Structural Confirmation

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₆ClN), the molecular ion peak [M]⁺• would be expected to appear at m/z corresponding to its molecular weight. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺• that is approximately one-third the intensity of the [M]⁺• peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron ionization (EI) would likely induce fragmentation of the molecular ion. The fragmentation pattern provides a structural fingerprint of the molecule. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org The fragmentation of this compound is predicted to proceed through several key pathways, including the loss of the isocyanide group, the methyl radical, the chlorine atom, and other neutral fragments. The formation of nitrilium ions is a characteristic fragmentation pathway for isocyanides and related compounds. nih.govnih.gov

A plausible fragmentation scheme would involve:

Loss of the isocyanide group (-NC): This would lead to a fragment ion [M - NC]⁺.

Loss of a methyl radical (-CH₃): Resulting in the [M - CH₃]⁺ ion. Subsequent loss of CO could occur from this fragment.

Loss of a chlorine atom (-Cl): Generating the [M - Cl]⁺ ion.

Cleavage of the aromatic ring: While less common for stable aromatic systems, this can occur under high-energy conditions, leading to smaller fragment ions.

Table 1: Predicted Mass Spectrometric Fragments for this compound

| Fragment Structure | Neutral Loss | Predicted m/z (for ³⁵Cl) |

| [C₈H₆³⁵ClN]⁺• (Molecular Ion) | - | 151 |

| [C₇H₆³⁵Cl]⁺ | NC | 125 |

| [C₇H₃³⁵ClN]⁺ | CH₃ | 136 |

| [C₈H₆N]⁺ | Cl | 116 |

| [C₆H₄]⁺• | CH₃, Cl, HCN | 76 |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult or impossible to measure experimentally. For this compound, methods like Density Functional Theory (DFT) and ab initio calculations can offer deep insights into its geometry, electronic structure, and reactivity.

Ab initio and DFT calculations are fundamental methods for determining the equilibrium geometry and electronic properties of molecules from first principles. DFT methods, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p), are commonly used to optimize molecular structures. nih.govnih.gov For this compound, these calculations would predict key structural parameters.

The geometry optimization would start with an initial guess of the structure and iteratively solve the electronic Schrödinger equation to find the minimum energy conformation. The results would provide precise values for bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms. For instance, calculations on similar substituted benzenes and phenyl isocyanides have been performed to yield accurate geometries. nih.govrsc.org The planarity of the benzene ring and the orientation of the isocyanide, methyl, and chloro substituents would be determined. The isocyanide group (-N≡C) is expected to be nearly linear.

Table 2: Predicted Molecular Geometry Parameters for this compound from DFT Calculations

| Parameter | Description | Predicted Value Range |

| C-C (ring) | Aromatic carbon-carbon bond length | 1.39 - 1.41 Å |

| C-H | Aromatic carbon-hydrogen bond length | ~1.08 Å |

| C-Cl | Carbon-chlorine bond length | ~1.74 Å |

| C-CH₃ | Aromatic carbon to methyl carbon bond length | ~1.51 Å |

| C-N | Phenyl carbon to isocyanide nitrogen bond length | ~1.37 Å |

| N≡C | Isocyanide nitrogen-carbon triple bond length | ~1.17 Å |

| C-C-C (ring) | Aromatic ring internal bond angle | ~120° |

| C-N-C | Phenyl-C to N to C bond angle | ~178° - 180° |

| C-C-Cl | Ring carbon-carbon-chlorine bond angle | ~120° |

| C-C-CH₃ | Ring carbon-carbon-methyl bond angle | ~121° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are crucial for understanding a molecule's nucleophilic and electrophilic character. pku.edu.cn

Table 3: Key Concepts of Frontier Molecular Orbital (FMO) Analysis

| Concept | Description | Application to this compound |

| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor. | π-orbital on the aromatic ring; energy influenced by methyl (donating) and chloro (withdrawing) groups. The region of highest electron density in the HOMO indicates the likely site of electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. | π*-orbital on the aromatic ring and isocyanide group; its energy is lowered by the chloro group. The region of lowest electron density in the LUMO indicates the likely site of nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies greater reactivity and polarizability. The substituents will modulate this gap. |

Conformational isomerism in this compound arises from the rotation around single bonds, primarily the C-N bond connecting the isocyanide group to the phenyl ring. While the rotation of the methyl group is also possible, the rotation of the larger isocyanide group is of greater energetic interest. A potential energy surface (PES) scan can be performed computationally to map the energy of the molecule as a function of the dihedral angle of the isocyanide group relative to the plane of the aromatic ring. researchgate.netresearchgate.net

Such a scan would involve systematically changing the C-C-N-C dihedral angle and calculating the molecule's energy at each step. The resulting energy profile would reveal the most stable conformations (energy minima) and the energy barriers to rotation (transition states). Due to the ortho-methyl group, steric hindrance may lead to a non-planar preferred conformation for the isocyanide group, where it is twisted out of the plane of the benzene ring. rsc.org The PES would show two equivalent energy minima corresponding to the isocyanide group tilting away from the methyl group in either direction. The energy barrier between these conformers would quantify the flexibility of the molecule at a given temperature.

Table 4: Conformational Isomerism in this compound

| Feature | Description | Predicted Outcome |

| Rotational Axis | The single bond between the aromatic ring and the isocyanide nitrogen (C-N). | Rotation around this bond leads to different spatial arrangements (conformers). |

| Conformers | Distinct, interconvertible spatial arrangements of the molecule. | Energy minima on the PES correspond to stable conformers. A twisted (non-planar) conformation may be favored to minimize steric clash with the ortho-methyl group. |

| Energy Barrier | The energy required to rotate from one stable conformer to another. | The height of the transition state on the PES. A low barrier indicates rapid interconversion at room temperature. |

Advanced Research Applications and Future Directions

Emerging Applications in Catalysis and Photochemistry

The isocyanide group is a versatile ligand in organometallic chemistry, capable of stabilizing various transition metals in different oxidation states, much like its isoelectronic counterpart, carbon monoxide. This property makes isocyanides, including 4-Chloro-2-methylphenyl isocyanide, promising candidates for applications in catalysis. Transition metal isocyanide complexes are known to be active in a variety of catalytic transformations. The electronic properties of the ligand, influenced by the chloro and methyl substituents on the phenyl ring, can be expected to modulate the catalytic activity of the metallic center, offering a tool for fine-tuning catalyst performance.

Future research may focus on developing novel catalysts based on this compound for cross-coupling reactions, C-H activation, and asymmetric synthesis. The stability and electronic character of the resulting metal complexes will be a key area of investigation.

In the realm of photochemistry, isocyanides are known to participate in photoinduced radical reactions. For instance, photochemical radical cascade cyclization reactions of isocyanides with α-carbonyl bromides have been developed to synthesize complex heterocyclic structures. This suggests a potential pathway for this compound to be used in light-driven synthetic methodologies, contributing to the development of more sustainable and efficient chemical processes under mild conditions.

Integration into Biorthogonal Chemistry and Chemical Biology Research

One of the most significant areas for the future application of this compound is in multicomponent reactions (MCRs), which are powerful tools in chemical biology and drug discovery. Isocyanides are key reactants in cornerstone MCRs such as the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-aminoacyl amide derivatives, which are valuable peptidomimetics. The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides, another scaffold of high interest in medicinal chemistry.

The integration of this compound into these reaction schemes could allow for the synthesis of vast libraries of complex molecules with potential biological activity. The chloro and methyl groups on the phenyl ring provide specific steric and electronic properties, as well as a potential vector for further chemical modification, making the resulting products unique. These MCRs are central to biorthogonal chemistry, allowing for the construction of complex molecular probes and conjugates for studying biological systems.

Table 1: Key Multicomponent Reactions Involving Isocyanides

| Reaction Name | Reactants | Product | Significance in Chemical Biology |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | Synthesis of peptide mimetics, combinatorial libraries for drug discovery. |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Access to functionalized scaffolds for pharmaceutical development. |

Contributions to the Development of Novel Functional Materials

The development of new materials with tailored properties is a major goal of modern chemistry. The structural features of this compound suggest its potential utility in constructing advanced functional materials.

Isocyanides are excellent ligands for constructing well-defined metallo-supramolecular architectures. By coordinating to metal ions, they can drive the self-assembly of complex three-dimensional structures like cages and frameworks. The directionality of the isocyanide ligand, combined with the specific geometry of the 4-chloro-2-methylphenyl substituent, could be exploited to control the topology and function of these assemblies. Such structures have potential applications in molecular recognition, encapsulation, and as nanoreactors.

The isocyanide group can be incorporated into polymers and other organic materials. Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are being explored for the synthesis of functional polymers from renewable resources. The inclusion of the this compound monomer could impart specific properties, such as thermal stability, solubility, or electronic characteristics, to the resulting polymer. These materials could find use in fields ranging from polymer chemistry to organic electronics.

Q & A

Basic: What are the common synthetic routes for 4-Chloro-2-methylphenyl isocyanide, and how are purity and stability ensured?

Methodological Answer:

this compound is typically synthesized via the Dehydration of Formamide Derivatives or Ugi-Type Reactions. For example, aryl formamides can undergo dehydration using reagents like POCl₃ or phosgene to yield isocyanides. Stability is maintained by storing the compound under inert atmospheres (e.g., argon) at low temperatures (−20°C) to prevent hydrolysis. Purity is verified using gas chromatography (GC) or high-performance liquid chromatography (HPLC), with structural confirmation via FT-IR (characteristic isocyanide C≡N stretch at ~2150 cm⁻¹) and ¹³C NMR (signal at ~145–155 ppm for the isocyanide carbon) .

Basic: How is this compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

Methodological Answer:

Key characterization techniques include:

- FT-IR Spectroscopy : A sharp absorption band at ~2150 cm⁻¹ confirms the C≡N stretch of the isocyanide group.

- ¹H/¹³C NMR : The aromatic protons of the 4-chloro-2-methylphenyl group appear as a multiplet in ¹H NMR (δ 6.8–7.4 ppm), while the isocyanide carbon resonates at δ ~150 ppm in ¹³C NMR.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ for C₈H₇ClN: calc. 152.0264, obs. 152.0265).

Distinguishing features from analogs (e.g., 3-chlorophenyl isocyanide) include downfield shifts in aromatic protons due to electron-withdrawing chloro and methyl groups .

Advanced: How can this compound be utilized in multicomponent reactions (MCRs) to synthesize nitrogen-containing heterocycles?

Methodological Answer:

In MCRs, this compound acts as a versatile building block for synthesizing quinoline and imidazole derivatives. For example:

- Ugi Reaction : Reacting with aldehydes, amines, and carboxylic acids yields α-acyloxy amides.

- Passerini Reaction : Combining with ketones and carboxylic acids produces α-acyloxy ketones.

- Heterocycle Synthesis : Under Pd catalysis, it participates in cycloadditions to form indoles or quinolines (e.g., Pd(OAc)₂, 80°C, DMF).

Optimization involves tuning solvent polarity (DMF > THF) and catalyst loading (5–10 mol% Pd). Yields range from 36–72%, with regioselectivity controlled by steric effects of the methyl group .

Advanced: What role does this compound play in surface-enhanced Raman spectroscopy (SERS), and how can reproducibility challenges be addressed?

Methodological Answer:

As a SERS probe, this compound adsorbs onto metallic nanoparticles (Ag/Au), enhancing Raman signals via charge-transfer interactions. Key steps:

- Substrate Preparation : Electrochemical deposition of Au nanoparticles on ITO glass.

- Signal Enhancement : The isocyanide’s electron-withdrawing groups amplify polarizability, yielding 10⁶–10⁸ signal enhancement.

Challenges : Reproducibility issues arise from nanoparticle aggregation and inconsistent adsorption. Mitigation strategies:

Advanced: What mechanistic insights govern palladium-catalyzed reactions involving this compound?

Methodological Answer:

In Pd-catalyzed reactions (e.g., carbonylative coupling), the isocyanide acts as a CO surrogate via isocyanide insertion. Proposed mechanism:

Oxidative Addition : Pd(0) inserts into aryl halides.

Isocyanide Insertion : Pd(II)-aryl intermediate reacts with isocyanide, forming a Pd–C≡N bond.

CO Release : Isocyanide decomposes to CO under thermal/oxidative conditions.

Key factors:

- Ligand Effects : Bulky ligands (e.g., XPhos) suppress β-hydride elimination.

- Solvent : Polar aprotic solvents (DMF, DMSO) stabilize Pd intermediates.

Density functional theory (DFT) studies validate the transition-state geometry .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors (LC₅₀: 22 mg/m³ in rats).

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.

- Deactivation : Hydrolyze residual isocyanide with 10% aqueous NaOH (forms non-volatile urea derivatives).

- Storage : In amber vials under argon at −20°C to prevent photodegradation and moisture ingress .

Advanced: How does computational modeling aid in predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G*) predict:

- Electrophilicity : The chloro and methyl groups increase electrophilicity at the isocyanide carbon (natural bond orbital analysis).

- Transition States : Activation energies for Pd-catalyzed insertions are lower (~15 kcal/mol) compared to aryl isocyanides without substituents.

Software packages like Gaussian or ORCA are used to model reaction pathways, guiding experimental design for regioselective transformations .

Advanced: What analytical strategies resolve contradictory data in SERS studies of this compound?

Methodological Answer:

Contradictions in SERS intensity or peak assignments are addressed via:

- Reference Standards : Compare with solid-state Raman spectra of pure isocyanide.

- Multivariate Analysis : Partial least squares-discriminant analysis (PLS-DA) distinguishes solvent interference (e.g., DMF peaks at 1650 cm⁻¹).

- Density Gradient Ultracentrifugation : Isolate monodisperse nanoparticle-isocyanide complexes to minimize aggregation artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.